molecular formula C10H10N4O6 B14514653 4,4'-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) CAS No. 62756-84-7

4,4'-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione)

Katalognummer: B14514653
CAS-Nummer: 62756-84-7
Molekulargewicht: 282.21 g/mol
InChI-Schlüssel: FQVZWNFEYAJWMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) is a chemical compound with the molecular formula C10H14N4O4

Vorbereitungsmethoden

The synthesis of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) typically involves the reaction of piperazine derivatives with oxalyl chloride. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) can be compared with other similar compounds, such as:

    4,4’-(ethane-1,2-diyl)bis(piperazine-2,6-dione): This compound has a similar structure but lacks the dioxoethane moiety.

    4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has a different core structure but shares some functional groups.

The uniqueness of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) lies in its specific structural features and the resulting chemical and biological properties .

Eigenschaften

CAS-Nummer

62756-84-7

Molekularformel

C10H10N4O6

Molekulargewicht

282.21 g/mol

IUPAC-Name

4-[2-(3,5-dioxopiperazin-1-yl)-2-oxoacetyl]piperazine-2,6-dione

InChI

InChI=1S/C10H10N4O6/c15-5-1-13(2-6(16)11-5)9(19)10(20)14-3-7(17)12-8(18)4-14/h1-4H2,(H,11,15,16)(H,12,17,18)

InChI-Schlüssel

FQVZWNFEYAJWMU-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC(=O)CN1C(=O)C(=O)N2CC(=O)NC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.